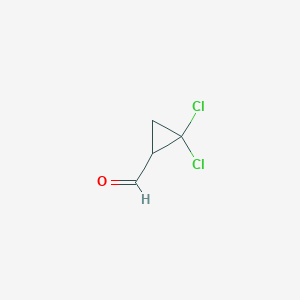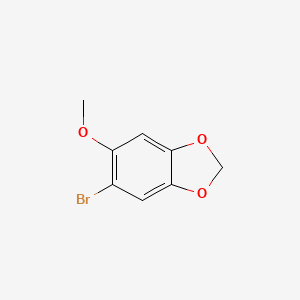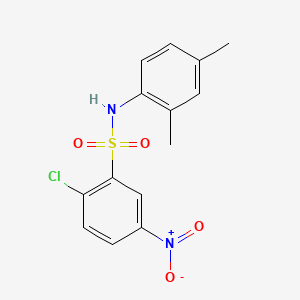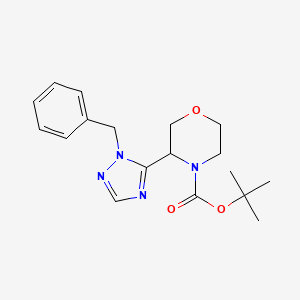
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate (TBM) is a novel and potent synthetic compound that has seen increasing use in scientific research and laboratory experiments. TBM is a derivative of morpholine, a heterocyclic compound with a five-membered ring, and is composed of both nitrogen and carbon atoms. The compound has been studied for its potential applications in areas such as drug design, chemical biology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is not yet fully understood. However, it has been suggested that the compound may affect the activity of enzymes and proteins by acting as an inhibitor or agonist. Additionally, it has been hypothesized that the compound may interact with receptors and other proteins to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate are still being investigated. However, the compound has been shown to modulate the activity of enzymes and proteins, as well as to interact with receptors and other proteins. Additionally, the compound has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate has several advantages when used in laboratory experiments. The compound is relatively easy to synthesize and can be used as a scaffold for the design of novel molecules. Additionally, the compound has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for studying protein-protein interactions and other biological processes. However, the compound has some limitations when used in laboratory experiments. For example, the compound is not yet fully understood, and its exact mechanism of action is not yet known. Additionally, the compound is relatively expensive and can be difficult to obtain.
Zukünftige Richtungen
There are a number of potential future directions for tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate research. These include further investigation into the compound’s mechanism of action and its potential applications in drug design and medicinal chemistry. Additionally, further research could be conducted into the compound’s effects on biochemical and physiological processes, as well as its potential use as a tool for studying protein-protein interactions. Additionally, further studies could be conducted into the compound’s safety and toxicity profile in order to determine its potential as a therapeutic agent. Finally, further research could be conducted into the compound’s potential use in the development of novel therapeutic agents.
Synthesemethoden
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is synthesized via a two-step process, beginning with the formation of the morpholine ring. This is done by reacting p-toluenesulfonyl chloride with morpholine in the presence of a base such as sodium hydroxide. The second step involves the addition of the 1-benzyl-1H-1,2,4-triazol-3-yl group to the morpholine ring, which is accomplished by reacting the morpholine with the appropriate benzyl halide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate has been studied for its potential applications in areas such as drug design, chemical biology, and medicinal chemistry. In particular, the compound has been used as a scaffold for the design of new molecules that could be used as pharmaceuticals. It has also been studied for its potential use in the development of novel therapeutic agents. Additionally, the compound has been investigated for its ability to modulate the activity of enzymes and proteins, as well as its potential as a tool for studying protein-protein interactions.
Eigenschaften
IUPAC Name |
tert-butyl 3-(1-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)22-9-10-24-12-15(22)16-19-13-21(20-16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGCILIXBXNCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NN(C=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)
![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)


